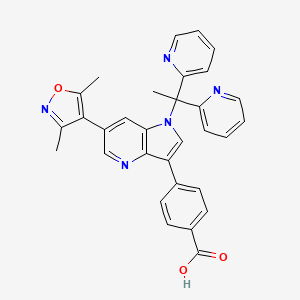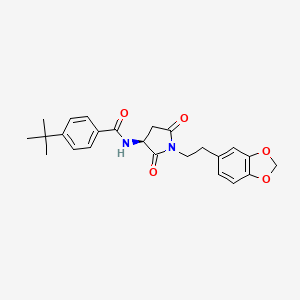
Bet-IN-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bet-IN-16 is a bromodomain and extra-terminal (BET) inhibitor that demonstrates significant anticancer activity. It is particularly effective in impeding the growth of prostate cancer cells, with half-maximal inhibitory concentration (IC50) values of 0.043 μM for LNCaP cells and 0.034 μM for 22Rv1 cells . This compound is used primarily for research purposes and is not intended for human consumption .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-16 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of organic synthesis techniques to construct the bromodomain inhibitor scaffold .
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of small-molecule inhibitors. This includes large-scale organic synthesis, purification, and quality control to ensure the compound meets the required specifications for research use .
Análisis De Reacciones Químicas
Types of Reactions
Bet-IN-16 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and analogs that retain the core bromodomain inhibitor structure. These products are often used to study the structure-activity relationship and optimize the compound’s efficacy .
Aplicaciones Científicas De Investigación
Bet-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study bromodomain inhibition and its effects on gene expression.
Biology: Employed in cellular assays to investigate the role of BET proteins in cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in prostate cancer research.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize lead compounds .
Mecanismo De Acción
Bet-IN-16 exerts its effects by inhibiting the bromodomain and extra-terminal (BET) proteins, specifically BRD4. BET proteins are epigenetic readers that recognize acetylated lysine residues on histones, facilitating the transcription of genes involved in cancer progression. By displacing BRD4 from super-enhancer regions, this compound disrupts the transcription of oncogenic genes, leading to reduced cancer cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
BMS-986158: A potent BET inhibitor evaluated in clinical trials for its anticancer activity.
I-BET151: A selective BET inhibitor with demonstrated efficacy in preclinical cancer models.
Uniqueness of Bet-IN-16
This compound is unique due to its high potency and selectivity for BET proteins, particularly in prostate cancer cells. Its low IC50 values indicate strong inhibitory effects at low concentrations, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C31H25N5O3 |
|---|---|
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,1-dipyridin-2-ylethyl)pyrrolo[3,2-b]pyridin-3-yl]benzoic acid |
InChI |
InChI=1S/C31H25N5O3/c1-19-28(20(2)39-35-19)23-16-25-29(34-17-23)24(21-10-12-22(13-11-21)30(37)38)18-36(25)31(3,26-8-4-6-14-32-26)27-9-5-7-15-33-27/h4-18H,1-3H3,(H,37,38) |
Clave InChI |
LLUTURRCWNCHPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)(C4=CC=CC=N4)C5=CC=CC=N5)C6=CC=C(C=C6)C(=O)O)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)

![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)


![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)


